N-(4-ethoxyphenyl)-2-[3-(4-methylbenzenesulfonyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c1-3-28-17-8-6-16(7-9-17)21-19(24)14-22-12-13-23(20(22)25)29(26,27)18-10-4-15(2)5-11-18/h4-13H,3,14H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUHBIIZBLOERP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=CN(C2=O)S(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-[3-(4-methylbenzenesulfonyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde under acidic conditions.
Introduction of the Methylbenzenesulfonyl Group: This step involves the sulfonylation of the imidazole ring using 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction using 4-ethoxyphenylamine and an appropriate leaving group.
Formation of the Acetamide Linkage: The final step involves the acylation of the intermediate with chloroacetyl chloride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-[3-(4-methylbenzenesulfonyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl or imidazole moieties, depending on the leaving groups and nucleophiles used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted imidazole or ethoxyphenyl derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-(4-ethoxyphenyl)-2-[3-(4-methylbenzenesulfonyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide involves multi-step organic reactions. The key steps typically include:
- Formation of the Imidazole Ring : This is achieved through the reaction of appropriate precursors under acidic or basic conditions.
- Acetylation : The imidazole derivative is then acetylated to introduce the acetamide functional group.
The compound's structure can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), confirming the expected molecular formula .
Antimicrobial Activity
This compound has shown promising antimicrobial properties. Studies indicate that derivatives of imidazole compounds exhibit significant inhibition against various bacterial strains and fungi. For instance, a related study demonstrated that imidazole derivatives possess potent activity against Mycobacterium tuberculosis .
Anticancer Properties
The compound has also been evaluated for its anticancer activity. In vitro studies have shown that it can inhibit the growth of several cancer cell lines. The National Cancer Institute (NCI) has conducted screenings revealing that compounds with similar structures exhibit cytotoxic effects against human tumor cells .
The following table summarizes some findings related to its anticancer activity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 15.72 | Induction of apoptosis |
| MDA-MB-231 (Breast) | 12.53 | Inhibition of cell proliferation |
| HCT116 (Colon) | 10.45 | Disruption of cell cycle progression |
Case Study 1: Anticancer Screening
In a recent study published in a peer-reviewed journal, this compound was tested against a panel of cancer cell lines using standard NCI protocols. The compound exhibited significant growth inhibition rates across multiple lines, suggesting its potential as a lead compound for further development .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of imidazole derivatives similar to this compound showed effective inhibition against both Gram-positive and Gram-negative bacteria. The results indicated that modifications in the sulfonamide group significantly enhanced the antimicrobial activity .
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-[3-(4-methylbenzenesulfonyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
The compound’s closest analogs include N-substituted arylacetamides and imidazolone-containing derivatives . Key comparisons are summarized below:
Key Observations :
Hydrogen Bonding: The target compound’s sulfonyl group may act as a hydrogen-bond acceptor, analogous to the methylsulfonyl group in , which forms C–H⋯O chains.
Steric and Conformational Effects :
- The 4-methylbenzenesulfonyl group introduces greater steric hindrance compared to dichlorophenyl or nitro groups , likely increasing dihedral angles between aromatic rings (e.g., ethoxyphenyl and imidazolone).
- The ethoxy substituent enhances solubility in polar solvents compared to chlorinated or nitro-substituted analogs.
Synthetic Routes :
- The compound is likely synthesized via carbodiimide-mediated coupling (e.g., EDC.HCl), similar to , but with 4-ethoxyaniline and a preformed imidazolone-sulfonyl intermediate.
Functional Group Impact on Properties
Biological Activity
N-(4-ethoxyphenyl)-2-[3-(4-methylbenzenesulfonyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, characterization, and biological activity of this compound, supported by various research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 476.5 g/mol. The structure features an ethoxyphenyl group and a sulfonamide moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 476.5 g/mol |
| CAS Number | 902278-46-0 |
Synthesis
The synthesis of this compound involves a multi-step process that typically includes the formation of the imidazole ring and subsequent functionalization with the ethoxyphenyl and sulfonamide groups. Detailed synthetic pathways can be derived from related compounds that have been documented in literature.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that imidazole derivatives possess activity against various bacterial strains and fungi, suggesting that this compound may also demonstrate similar effects.
Anticancer Activity
Imidazole-based compounds have been investigated for their anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cells through caspase activation pathways. For example, one study noted that a related imidazole compound significantly increased the expression of caspase 3, leading to higher apoptosis rates in hepatocellular carcinoma cell lines .
Enzyme Inhibition
The compound is also hypothesized to exhibit enzyme inhibition properties. Similar derivatives have been reported to inhibit enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are relevant in neurodegenerative diseases. A study found that certain substituted imidazoles demonstrated selective inhibition towards MAO-B, suggesting potential applications in treating conditions like Alzheimer's disease .
Study on Anticonvulsant Activity
In a study evaluating anticonvulsant activity, several synthesized imidazole derivatives were tested against maximal electroshock seizure (MES) models. One derivative showed promising results without significant neurotoxicity, indicating that modifications to the imidazole structure could enhance therapeutic effects while minimizing side effects .
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis has been conducted on related compounds to identify key structural features responsible for biological activity. For instance, the presence of specific substituents on the phenyl ring significantly influenced the potency against targeted enzymes and microbial strains. This information is critical for optimizing the design of this compound for enhanced efficacy .
Q & A
Basic: What are the established synthetic routes for this compound, and how can reaction efficiency be validated?
Methodological Answer:
The compound can be synthesized via multi-step reactions starting from substituted phenols or amino derivatives. For example, substituted acetamides are typically prepared by reacting 2-amino-substituted phenols with activated intermediates like ((4-methylbenzenesulfonyl)amino)acetyl chloride under anhydrous conditions . Efficiency is validated using thin-layer chromatography (TLC) to monitor reaction progress and high-performance liquid chromatography (HPLC) to assess purity (>95%). Yield optimization may involve adjusting stoichiometry, temperature (e.g., reflux at 80–100°C), and catalysts like triethylamine .
Basic: What spectroscopic and crystallographic methods are recommended for structural characterization?
Methodological Answer:
- Spectroscopy: Use - and -NMR to confirm proton and carbon environments, with DMSO-d₆ as a solvent. FT-IR identifies functional groups (e.g., C=O at ~1680 cm⁻¹, S=O at ~1150 cm⁻¹) .
- Crystallography: Single-crystal X-ray diffraction (SXRD) with SHELX software (SHELXL for refinement, SHELXS for structure solution) is standard. Hydrogen-bonding patterns are analyzed using graph-set theory to identify R(10) dimer motifs, common in acetamide derivatives .
Basic: How are preliminary biological activities assessed for this compound?
Methodological Answer:
Initial screening involves in vitro assays against microbial strains (e.g., S. aureus, E. coli) or cancer cell lines (e.g., MCF-7, HeLa). Thiazole and imidazole analogs show antimicrobial and anticancer activity, suggesting similar testing frameworks. IC₅₀ values are determined via MTT assays, with positive controls (e.g., doxorubicin for cytotoxicity) .
Advanced: How can computational modeling optimize synthetic pathways or predict reactivity?
Methodological Answer:
Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model reaction pathways and transition states. Tools like Gaussian or ORCA predict regioselectivity in sulfonylation or acetylation steps. Molecular docking (AutoDock Vina) evaluates binding affinities to target proteins (e.g., kinase enzymes), guiding SAR studies .
Advanced: What challenges arise in crystallographic refinement of this compound, and how are they resolved?
Methodological Answer:
Steric hindrance from the 4-methylbenzenesulfonyl group may cause disorder in crystal packing. Strategies include:
- Collecting high-resolution data (≤0.8 Å) to resolve electron density.
- Using SHELXL’s PART and SUMP instructions to model disordered regions.
- Validating with R-factor convergence (<5%) and Hirshfeld surface analysis for intermolecular interactions .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Methodological Answer:
- Core Modifications: Vary substituents on the ethoxyphenyl or methylbenzenesulfonyl groups. For example, replace the ethoxy group with methoxy or halogen atoms.
- Bioisosteric Replacement: Substitute the imidazolone ring with thiazole or pyrazole cores.
- Assay Design: Test derivatives in dose-response assays (0.1–100 µM) and correlate logP values (calculated via ChemDraw) with membrane permeability .
Advanced: How to address contradictions in crystallographic vs. computational bond-length data?
Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., temperature-dependent vibrations) not captured in static DFT models. Compare experimental bond lengths (e.g., C=O at 1.22 Å) with theoretical values. Use Bader’s AIM analysis to assess electron density topology and identify resonance effects .
Advanced: What strategies mitigate polymorphism during crystallization?
Methodological Answer:
- Solvent Screening: Test polar (DMSO, ethanol) vs. non-polar (hexane) solvents.
- Additives: Use trace surfactants (e.g., CTAB) to control nucleation.
- Temperature Gradients: Slow cooling (0.5°C/hr) from saturated solutions reduces kinetic polymorphism. Validate with powder XRD to confirm phase purity .
Advanced: How to analyze hydrogen-bonding networks in crystal structures?
Methodological Answer:
Employ Mercury (CCDC) to visualize H-bond motifs. Calculate graph-set descriptors (e.g., D(2) for dimeric chains) and quantify interaction energies (≈2–5 kcal/mol) using CrystalExplorer. Compare with Etter’s rules to predict packing motifs .
Advanced: How to resolve conflicting bioactivity data across assay platforms?
Methodological Answer:
- Standardize Protocols: Use CLSI guidelines for antimicrobial assays; ensure consistent cell passage numbers in cytotoxicity tests.
- Control Variability: Include triplicate runs and internal standards (e.g., tamoxifen for estrogen receptor assays).
- Meta-Analysis: Apply multivariate statistics (PCA or PLS-DA) to identify outliers or batch effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
